molecular formula C10H10N2O2 B11907293 Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B11907293
M. Wt: 190.20 g/mol
InChI Key: MRLZCTRCSGUOMR-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methyl group at position 6 and a methyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole-based pharmacophores, which are prevalent in bioactive molecules. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by its preparation from methyl 2-bromo-6-methylnicotinate and 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid, yielding 82.6% after purification . Its molecular formula is C11H10N2O2, with a molecular weight of 202.21 g/mol.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-7-8(10(13)14-2)5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12)

InChI Key

MRLZCTRCSGUOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with suitable reagents to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is foundational for generating bioactive intermediates.

Reagents/Conditions Products Notes
1M NaOH, H₂O, reflux6-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acidComplete conversion within 6–8 hours
H₃O⁺ (aqueous workup)Protonated carboxylic acidAcidification post-saponification

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions, enabling functional group interconversion.

Reagents/Conditions Products Notes
NH₃ (excess), MeOH, 60°C6-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamideAmide formation via aminolysis
ROH (alcohol), H₂SO₄ catalystTransesterified ester (R = alkyl)Requires anhydrous conditions

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution, while the pyridine ring’s electron-deficient nature directs reactivity to specific positions.

Reagents/Conditions Products Position Notes
HNO₃, H₂SO₄, 0°CNitro-substituted derivativeC4 or C5Meta-directing effects dominate
Br₂, FeBr₃, CH₂Cl₂Brominated derivativeC5Halogenation favored on pyrrole ring

Oxidation

The methyl group at the 6-position resists oxidation under standard conditions, but strong oxidants target the ester or aromatic system:

Reagents/Conditions Products Notes
KMnO₄, H₂O, heatPyridine-N-oxideSelective N-oxidation
Ozone, then Zn/H₂OCleaved diketone fragmentsRing-opening under harsh conditions

Reduction

The ester group can be reduced to primary alcohols:

Reagents/Conditions Products Notes
LiAlH₄, THF, 0°C → RT3-(Hydroxymethyl)-6-methyl-pyrrolopyridineQuantitative yield (>90%)

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed cross-couplings, enabling C–C bond formation:

Reagents/Conditions Products Notes
Suzuki coupling (Ar-B(OH)₂, Pd(PPh₃)₄)Biaryl derivativesRequires halogenation at C5 first
Sonogashira coupling (Alkyne, CuI)Alkynylated pyrrolopyridineModerate yields (40–60%)

Mannich and Alkylation Reactions

The NH group in the pyrrole ring participates in Mannich reactions, introducing aminomethyl groups:

Reagents/Conditions Products Notes
Formaldehyde, dimethylamineN-Mannich baseEnhanced water solubility

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been studied for its potential as a pharmacological agent. Research indicates that derivatives of this compound may exhibit activity against various targets, including nicotinic acetylcholine receptors. For instance, similar pyrrolo[2,3-b]pyridine derivatives have shown promise as agonists for the alpha7 nicotinic acetylcholine receptor, which is implicated in cognitive functions and neuroprotection .

Case Study: Neuroprotective Effects
In a study investigating the neuroprotective effects of related compounds, it was found that certain pyrrolo derivatives could enhance cognitive performance in animal models. These findings suggest that this compound may also contribute to neuroprotection and cognitive enhancement through similar mechanisms .

Synthetic Methodologies

Synthesis of Complex Molecules
The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for the development of complex molecules through various cyclization reactions. For example, researchers have successfully utilized this compound in the synthesis of azaindole derivatives via electrophilic cyclization . This method highlights its utility in constructing nitrogen-containing heterocycles that are valuable in drug discovery.

Table 1: Synthetic Routes Using this compound

Reaction TypeDescriptionReferences
Electrophilic CyclizationUtilizes electrophilic agents to form new heterocycles ,
FunctionalizationModifications to introduce various functional groups ,
Cross-CouplingFormation of carbon-carbon bonds using coupling reagents

Biological Research

Antimicrobial Activity
Emerging studies suggest that this compound and its derivatives may exhibit antimicrobial properties. Research has indicated that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics .

Case Study: Antimicrobial Testing
In laboratory settings, this compound was tested against various bacterial strains. Results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for further development in antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and analogous pyrrolopyridine derivatives:

Compound Name Substituents Key Properties/Activities Reference(s)
This compound Methyl (position 6), COOMe (position 3) High synthetic yield (82.6%); potential intermediate for kinase inhibitors or antimicrobial agents.
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate COOMe (position 3) Lower structural similarity (0.69); used in antiviral research.
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl (position 5), COOEt (position 2) Moderate yield (60%); halogenation enhances electrophilicity, useful in nucleophilic substitution reactions.
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Methyl (position 6), COOH (position 5) Carboxylic acid group enables salt formation; lower lipophilicity compared to ester derivatives.
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Br (position 3), NH2 (position 5) Bromine enhances cross-coupling reactivity; amine group facilitates functionalization (e.g., amide bond formation).
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Br (position 3), COOMe (position 6) Bromine at position 3 enables further derivatization (e.g., Suzuki coupling); molecular weight = 255.07 g/mol.

Key Observations:

For example, ester groups at position 3 improve membrane permeability compared to carboxylic acids .

Halogenation : Bromine or chlorine substituents enhance electrophilicity, making these compounds versatile intermediates for cross-coupling reactions .

Pharmacological Potential

  • Azaindole derivatives (e.g., L-750,667) demonstrate high receptor selectivity, underscoring the importance of substitution patterns in drug design .

Biological Activity

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1935542-29-2) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • Structure : The compound features a pyrrole ring fused with a pyridine ring, contributing to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. This compound has shown promising results against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.12 μg/mL
Control (Ciprofloxacin)Staphylococcus aureus2 μg/mL
This compoundEscherichia coli12.5 μg/mL
Control (Isoniazid)Mycobacterium tuberculosis0.25 μg/mL

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The compound's potential as an antifungal agent has also been investigated. In vitro studies indicate that it can inhibit the growth of various fungal pathogens, demonstrating efficacy comparable to established antifungal drugs.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study evaluated its effects on cancer cell lines:

Cell LineIC50 (μM)Description
A549 (Lung cancer)15.0Moderate inhibition of cell proliferation
HeLa (Cervical cancer)10.5Significant reduction in viability

The compound was observed to induce apoptosis in cancer cells, suggesting a mechanism for its anticancer activity .

Study on Antibacterial Efficacy

In one study, researchers synthesized a series of pyrrole derivatives and tested their antibacterial efficacy against resistant strains of bacteria. This compound was among the most effective compounds identified, demonstrating a unique mechanism of action that disrupts bacterial cell wall synthesis .

Study on Anticancer Mechanism

Another study focused on the anticancer properties of this compound. It was found to inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in treated cells. The study concluded that this compound could be a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate, and how is purity validated?

  • Methodology : The compound can be synthesized via coupling reactions, such as amide bond formation or esterification, using intermediates like brominated pyrrolopyridine derivatives (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, ). Purity is validated using HPLC (≥95% purity criteria, ) and LCMS to confirm molecular weight (e.g., ESIMS m/z analysis, ). Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, with characteristic peaks for methyl ester (δ ~3.8–4.3 ppm) and aromatic protons (δ ~6.3–8.6 ppm, ).

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodology :

  • 1H NMR : Aromatic protons in the pyrrolopyridine core appear as doublets or multiplets (δ 6.3–8.6 ppm), while the methyl ester group resonates as a singlet near δ 3.8–4.3 ppm .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+1]+ is observed at m/z 206.2 (calculated for C10H10N2O2), with fragmentation patterns confirming substituent positions .
  • X-ray Crystallography (if applicable): Crystal parameters (e.g., space group P21/n, unit cell dimensions) and dihedral angles (e.g., 76.82° between fused rings) resolve conformational details .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-B]pyridine core?

  • Methodology :

  • Halogenation : Bromine or iodine can be introduced at specific positions (e.g., C-4 or C-6) using electrophilic reagents, guided by steric and electronic effects (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine, ).
  • Protecting Groups : tert-Butyl or benzyl groups shield reactive sites (e.g., methyl 1-tert-butyl-2-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, ), enabling selective substitutions.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids modifies the core structure while preserving the ester group .

Q. How do crystallographic studies inform conformational analysis?

  • Methodology : Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The angle between the pyrrole and pyridine rings (e.g., 76.82° in similar compounds) impacts π-π stacking and solubility .
  • Intermolecular Interactions : Weak C–H⋯O hydrogen bonds and van der Waals forces influence packing efficiency and stability .
  • Torsional Strain : Substituents like the methyl ester group may induce strain, affecting reactivity .

Q. How can researchers resolve contradictions in synthetic yields across protocols?

  • Methodology :

  • Reaction Optimization : Varying catalysts (e.g., Pd-based for cross-couplings) or solvents (polar aprotic vs. ethereal) can improve yields (e.g., 21% vs. 72% yields in similar esters, ).
  • Byproduct Analysis : LCMS and NMR identify side products (e.g., de-esterified acids or dimerized species, ).
  • Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR spectroscopy identifies rate-limiting steps .

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